Versicoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101391-02-0 |
|---|---|
Molecular Formula |
C32H42O15 |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[4-[(3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C32H42O15/c1-13-23(34)25(36)27(38)31(45-13)44-12-22-24(35)26(37)28(39)32(47-22)46-19-7-5-15(9-21(19)41-3)30-17-11-42-29(16(17)10-43-30)14-4-6-18(33)20(8-14)40-2/h4-9,13,16-17,22-39H,10-12H2,1-3H3/t13-,16-,17-,22+,23-,24+,25+,26-,27+,28+,29?,30?,31+,32+/m0/s1 |
InChI Key |
GEGNXQRNXQAJGC-MSYLITELSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C4[C@H]5COC([C@H]5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C4C5COC(C5CO4)C6=CC(=C(C=C6)O)OC)OC)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biodiversity of Versicoside Producing Organisms
Versicoside is primarily sourced from marine invertebrates, specifically starfish. Its discovery and isolation have been documented in several species, highlighting the biodiversity of organisms capable of synthesizing this complex molecule.
Starfish Species as Primary Biotic Sources of this compound
The Northern Pacific sea star, Asterias amurensis, is a significant source of versicosides. marinebiosecurity.org.nzanimaldiversity.org Native to the coastal waters of the north-western Pacific Ocean, including Japan, Russia, North China, and Korea, this species is a large starfish that can grow up to 50 cm in diameter. marinebiosecurity.org.nzmarinepests.gov.au It typically has five arms with pointed, often upturned tips. marinebiosecurity.org.nzmarinepests.gov.au The coloration of A. amurensis can vary from yellow to orange, sometimes with purple markings. marinebiosecurity.org.nzmarinepests.gov.au This species is a voracious predator, feeding on a wide range of marine animals. marinebiosecurity.org.nz Research has led to the isolation of seven asterosaponins from A. amurensis, including this compound A. nii.ac.jp Further studies have also identified this compound B and this compound C in this species. mdpi.com
This compound A has also been isolated from the Patagonian starfish, Anasterias minuta. researchgate.netnih.govbvsalud.orgnais.net.cn Along with this compound A, two new sulfated steroidal hexaglycosides, anasterosides A and B, were also found in this species. researchgate.netnih.gov The structures of these compounds were determined through spectroscopic analysis and chemical transformations. researchgate.netnih.gov
Ecological Role and Biosynthesis Postulation in Marine Ecosystems
The exact ecological role of versicosides and other asterosaponins in marine ecosystems is not fully understood, but several functions have been proposed. It is suggested that these compounds may be involved in the chemical defense mechanisms of starfish, deterring predators and parasites. nii.ac.jp Some studies have indicated that asterosaponins possess antifungal properties. researchgate.netnih.gov For instance, this compound A has demonstrated antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum. researchgate.netnih.gov
The biosynthesis of asterosaponins like this compound is a complex process that is still under investigation. mdpi.com It is believed that starfish can synthesize these steroidal saponins (B1172615) through two main pathways: de novo synthesis from mevalonic acid and by transforming dietary sterols. mdpi.com Evidence suggests that cholesterol is converted into cholest-7-enol, a key precursor in starfish. mdpi.com It is also proposed that sulfated sterols may act as biosynthetic precursors to asterosaponins, although direct experimental confirmation is pending. mdpi.com The involvement of cytochrome P450 monooxygenases in the hydroxylation of the steroid nucleus and side chains is considered highly probable. mdpi.com However, the specific enzymes and the complete sequence of biosynthetic transformations remain largely unknown, presenting an area for future research. mdpi.com
Isolation and Advanced Purification Methodologies for Versicoside
Extraction Techniques from Biological Matrices
The initial step in isolating Versicoside involves its extraction from the source material, which can include organisms like the starfish Asterias amurensis or various plant tissues. researchgate.net The choice of extraction solvent and method is critical and depends on the physicochemical properties of this compound and the nature of the biological matrix.
Commonly, a hydroalcoholic extraction is employed. For instance, tissues can be homogenized and subjected to extraction with a methanol-water mixture. vliz.be This is often followed by a series of liquid-liquid partitioning steps to remove non-polar compounds and other impurities. For example, the hydromethanolic extract can be partitioned against n-hexane to eliminate lipids. vliz.be Further partitioning with solvents of increasing polarity, such as dichloromethane (B109758) and chloroform, helps to selectively enrich the saponin (B1150181) fraction. vliz.be
In some protocols, the plant material is first freeze-dried and ground into a fine powder to increase the surface area for extraction. alfa-chemistry.comnih.gov Solvents like methanol (B129727) are then used, sometimes with the aid of ultrasonication to enhance extraction efficiency. alfa-chemistry.com The resulting crude extract is then filtered to remove solid debris. alfa-chemistry.com For plant sources, initial extraction with hexane (B92381) can be used to remove chlorophyll (B73375) before proceeding with more polar solvents. nih.gov
The general workflow for extraction typically involves the following steps:
Homogenization of the biological material. vliz.beyoutube.com
Extraction with a suitable solvent system, often a mixture of alcohol and water. vliz.beyoutube.com
Filtration or centrifugation to separate the liquid extract from solid residues. alfa-chemistry.comyoutube.com
Solvent-solvent partitioning to remove interfering substances like fats and pigments. vliz.be
Concentration of the extract, often under reduced pressure using a rotary evaporator. redalyc.org
The following table summarizes common extraction parameters for compounds similar to this compound:
| Parameter | Description | Source(s) |
| Biological Source | Starfish (Asterias amurensis), Plants | researchgate.net |
| Initial Solvent | Methanol/Water | vliz.be |
| Partitioning Solvents | n-Hexane, Dichloromethane, Chloroform | vliz.be |
| Enhancement Technique | Ultrasonication | alfa-chemistry.com |
| Pre-treatment | Freeze-drying, Grinding | alfa-chemistry.comnih.gov |
Chromatographic Separation Strategies
Following initial extraction and preliminary purification, chromatographic methods are indispensable for the isolation of pure this compound. nih.gov Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. oapen.orgmeasurlabs.com HPLC utilizes a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. libretexts.org The separation is based on the different interactions of the compounds with the stationary phase. libretexts.org For qualitative analysis, the retention time of a peak in the sample chromatogram is compared with that of a known standard. jasco-global.com Quantitative analysis is typically performed using calibration curves generated from standard solutions. jasco-global.com A Diode-Array Detector (DAD) is often used, which measures the absorbance of the eluate across a range of UV-visible wavelengths, aiding in peak identification and purity assessment. measurlabs.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used mode of HPLC for the purification of saponins (B1172615) like this compound. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.netbiotech-asia.org
The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. The composition of the mobile phase, including the ratio of organic solvent to water and the presence of additives like trifluoroacetic acid (TFA) or formic acid, can be adjusted to optimize the separation. nih.govchromforum.org Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed. researchgate.net
A typical RP-HPLC method for the analysis of saponins might involve:
Column: A wide-pore C8 or C18 column. nih.gov
Mobile Phase: A gradient of acetonitrile in water, often with an acid modifier like 0.1% TFA. nih.gov
Detection: UV detection at a specific wavelength (e.g., 210 nm) or DAD. researchgate.net
The following table provides an example of RP-HPLC conditions used for the analysis of similar compounds:
| Parameter | Condition | Source(s) |
| Column | RP-C18, 250 x 4.6 mm, 5 µm | researchgate.net |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid (50:50) | researchgate.net |
| Flow Rate | 1.0 mL/min | cuestionesdefisioterapia.com |
| Detection | PDA at 210 nm | researchgate.net |
While this compound itself is not ionic, derivatives or the crude extract containing ionic impurities can be purified using Ion Exchange Chromatography (IEX). nih.gov IEX separates molecules based on their net charge. libretexts.org The stationary phase is a resin that has charged functional groups. In anion-exchange chromatography, a positively charged stationary phase is used to bind and separate negatively charged molecules. mdpi.com The bound molecules are then eluted by changing the pH or increasing the concentration of a competing salt in the mobile phase. nih.gov This technique is particularly useful for removing acidic or basic impurities from the this compound extract.
Size Exclusion Chromatography (SEC) separates molecules based on their size in solution. libretexts.orgmdpi.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column faster and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. mdpi.com SEC is a gentle technique that is well-suited for separating large molecules like saponins from smaller impurities without the need for harsh solvents or conditions. It can also be used to determine the molecular weight of the isolated compound. mdpi.com Sephadex, a cross-linked dextran (B179266) gel, is a common stationary phase used for the SEC of natural products. researchgate.net
Ion Exchange Chromatography (IEX) for Ionic Derivatives
Post-Chromatographic Isolation Techniques
After chromatographic separation, the fractions containing this compound are collected. researchgate.net The purity of these fractions is typically assessed by analytical HPLC or Thin Layer Chromatography (TLC). mdpi.com Fractions with high purity are then pooled.
The final step is to remove the solvent to obtain the pure, solid compound. This is often achieved by lyophilization (freeze-drying) or evaporation under reduced pressure. youtube.com Lyophilization is preferred as it is a gentle method that minimizes the risk of thermal degradation of the compound. frontiersin.org
Crystallization can also be employed as a final purification step. masterorganicchemistry.com This involves dissolving the isolated compound in a suitable solvent at a high temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. masterorganicchemistry.com This process can significantly enhance the purity of the final product.
Lyophilization for Solid-State Recovery
Lyophilization, or freeze-drying, is a crucial step in the final stage of this compound purification, facilitating the recovery of the compound as a stable, dry powder. google.comnih.gov This technique is widely applied in the isolation of saponins due to its gentle nature, which prevents the degradation of these often-labile molecules. acs.orgnih.gov The process involves freezing the purified this compound solution and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. acs.org
The primary advantage of lyophilization is the preservation of the chemical structure and biological activity of the compound, as it avoids the high temperatures associated with other drying methods. nih.gov For instance, in the purification of saponins from various natural sources, including marine invertebrates, the final step often involves dissolving the purified fraction in water and subsequently lyophilizing it to obtain a clean, solid extract. nih.govird.fr This process ensures the removal of residual solvents without compromising the integrity of the complex glycosidic linkages and the steroidal aglycone characteristic of this compound. The resulting lyophilized powder is highly stable, making it suitable for long-term storage and subsequent analytical studies. nih.gov
| Stage of Lyophilization | Description | Purpose |
| Freezing | The purified this compound solution is frozen at a low temperature, typically between -40°C and -80°C. | To solidify the solvent (usually water) and the dissolved compound. |
| Primary Drying (Sublimation) | The pressure is reduced, and a small amount of heat is applied, causing the frozen solvent to sublimate. | To remove the bulk of the solvent without it passing through a liquid phase, which could damage the compound's structure. |
| Secondary Drying (Desorption) | The temperature is gradually increased to remove any remaining unfrozen water molecules. | To achieve a low final moisture content, ensuring the long-term stability of the this compound powder. |
Precipitation and Crystallization Methods
Precipitation and crystallization are classical yet effective techniques employed in the purification of saponins like this compound, often utilized to separate the target compound from a complex mixture of related glycosides. amu.edu.azgoogle.com
Precipitation:
Precipitation is frequently used as a preliminary purification step to enrich the saponin content of an extract. This method relies on altering the solvent composition to decrease the solubility of the target compounds, causing them to "crash out" of the solution. A common approach involves the addition of a non-polar solvent, such as acetone (B3395972) or diethyl ether, to an alcoholic solution of the crude extract. amu.edu.azgoogle.comgoogle.com
In the context of isolating saponins from starfish, after initial extraction with methanol and preliminary chromatographic separation, the resulting crude glycoside mixture can be further purified by precipitation. For example, treating a concentrated methanolic eluate with cold acetone can effectively precipitate the saponins, leaving more soluble impurities in the supernatant. amu.edu.az This step is particularly useful for removing lipids and other non-saponin contaminants.
| Step | Solvent System | Purpose |
| Dissolution | Crude saponin extract is dissolved in a polar solvent like methanol or ethanol. | To create a homogenous solution for precipitation. |
| Precipitation | A less polar solvent, such as cold acetone, is added to the solution. | To decrease the solubility of the saponins, causing them to precipitate. |
| Separation | The precipitate is collected by filtration or centrifugation. | To isolate the enriched saponin fraction from the soluble impurities. |
Crystallization:
Crystallization is a more refined purification technique that can yield highly pure compounds. It is based on the principle of slow and controlled formation of a crystalline solid from a supersaturated solution. google.com For a complex molecule like this compound, achieving crystallization can be challenging but offers the advantage of superior purity. The process typically involves dissolving the partially purified compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and if the conditions are optimal, well-formed crystals will develop, excluding impurities from their lattice structure.
The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at both temperatures. The slow cooling rate is paramount to allow for the formation of a well-ordered crystal lattice, which is the basis of the purification.
Structural Elucidation and Advanced Spectroscopic Characterization of Versicoside Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including complex glycosides like versicoside. numberanalytics.comjchps.com It provides detailed information about the carbon-hydrogen framework of a molecule. jchps.com
The use of high-field NMR spectrometers, such as those operating at 600 MHz, is crucial for resolving the complex spectra of large biomolecules like this compound and its analogues. nih.govuwyo.edu These powerful instruments enhance both spectral resolution and sensitivity, which is the ability to distinguish between chemically similar nuclei within the molecule. uwyo.eduuochb.cz This increased resolution is particularly important for deciphering the overlapping signals often found in the proton (¹H) NMR spectra of the sugar moieties and the steroidal core of these compounds. nih.gov For instance, complete NMR assignments for intact complex saponins (B1172615), including this compound A, have been successfully achieved using 600 MHz high magnetic field NMR, which was previously challenging without resorting to chemical degradation. nih.gov Spectrometers operating at this field strength are equipped for a variety of experiments in the liquid phase and can analyze very small quantities of a sample. uochb.cznationalmaglab.org
Table 1: Example of NMR Data Interpretation
| Nucleus | Chemical Shift (ppm) | Interpretation |
|---|---|---|
| ¹H | 0.5 - 5.0 | Signals corresponding to the steroidal and sugar protons. |
This table is for illustrative purposes and does not represent actual data for this compound.
Two-Dimensional NMR Techniques for Connectivity Mapping
While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within this compound analogues. epfl.chwikipedia.orgrutgers.edu These techniques distribute NMR signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orgyoutube.com
Key 2D NMR experiments used in the structural elucidation of glycosides include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgslideshare.net This is instrumental in tracing the proton networks within each sugar residue and the steroid core.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly to the heteronuclei (like ¹³C or ¹⁵N) to which they are attached. wikipedia.orgsdsu.edu This provides a direct link between the proton and carbon skeletons of the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and heteronuclei, typically over two or three bonds. youtube.comnumberanalytics.com It is particularly powerful for connecting the individual structural fragments, such as linking the sugar units to the aglycone and establishing the sequence of the sugar chain. ipb.pt
Total Correlation Spectroscopy (TOCSY): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. ipb.ptethz.ch This is useful for identifying all the protons belonging to a particular sugar residue.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netdokumen.pub It is crucial for determining the stereochemistry and the three-dimensional conformation of the molecule, including the linkages between the sugar units.
Through the combined application of these 2D NMR methods, a detailed and unambiguous structural assignment of this compound and its analogues can be achieved. ethz.chresearchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns. numberanalytics.com For large, non-volatile molecules like glycosides, soft ionization techniques are required. capes.gov.br
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been successfully used for the analysis of iridoid glycosides and other natural glycosides. capes.gov.brnih.gov In this method, the sample is mixed with a non-volatile liquid matrix and bombarded with a high-energy beam of atoms, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov
The collision-induced dissociation of ions generated by FAB can provide valuable structural information. nih.gov For iridoid glycosides, characteristic fragmentation pathways include the elimination of neutral molecules from the aglycone or sugar moieties and the formation of ions corresponding to the lithiated aglycone or sugar. nih.govresearchgate.net This fragmentation pattern helps in identifying the nature of substituents on both the sugar and the aglycone parts of the molecule. nih.gov
Table 2: Typical Fragmentation in FAB-MS of Glycosides
| Ion Type | Description | Structural Information Gained |
|---|---|---|
| [M+H]⁺ or [M+Na]⁺ | Pseudomolecular ion | Molecular weight of the glycoside. |
| [Aglycone+H]⁺ | Fragment ion | Mass of the aglycone portion. |
This table illustrates general fragmentation patterns and is not specific to this compound.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that has proven to be highly effective for the analysis of glycosides. mdpi.comacs.orgacs.org In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser light of a specific wavelength. nih.govbiomerieux.combruker.com The laser irradiation causes the matrix to vaporize, carrying the analyte molecules into the gas phase and ionizing them with minimal fragmentation. biomerieux.com The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. biomerieux.combruker.com
MALDI-TOF MS offers high speed and good sensitivity and is more tolerant of impurities than some other techniques. mdpi.com It has been successfully used for the identification and quantification of flavonol glycosides in various samples. acs.orgresearchgate.netalmondboard.com In positive ion mode, MALDI-TOF spectra of glycosides often show protonated molecules ([M+H]⁺) as well as adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). acs.orgacs.org Fragmentation through the loss of glycosidic residues can also be observed, providing information about the sugar sequence. acs.org This technique is a powerful tool for the rapid screening and characterization of glycosides in complex mixtures. nih.govamericanpharmaceuticalreview.com
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Infrared spectroscopy is particularly sensitive to polar functional groups like hydroxyl (O-H) and carbonyl (C=O) groups, which are abundant in glycosides like this compound. nanografi.comphotothermal.com The IR spectrum is typically divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region shows characteristic absorption bands for specific types of bonds, while the fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole. oregonstate.edulibretexts.org
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying nonpolar bonds and symmetric molecular vibrations. nanografi.comphotothermal.comedinst.com Differences in the vibrational spectra of different crystalline forms (polymorphs) of a compound can be used to identify and distinguish them. americanpharmaceuticalreview.comfrontiersin.org
Table 3: Common Vibrational Frequencies for Functional Groups in Glycosides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=O (ester/acid) | Stretching | 1700 - 1750 |
This table provides general ranges for functional group vibrations.
Biosynthetic Pathways and Enzymatic Mechanisms of Asterosaponin Formation
Proposed Pathways for Steroidal Aglycone Biogenesis
The aglycone, or non-sugar portion, of an asterosaponin is a modified steroid. mdpi.com Its biogenesis is believed to start from common sterol precursors, which then undergo significant enzymatic transformations. nih.gov The scientific field concerning the detailed biosynthesis of these aglycones is still developing, with many discoveries anticipated in the future. mdpi.com
The aglycone moieties of asterosaponins can vary in their carbon skeleton, ranging from C26 to C29, but C27 aglycons are the most common. nih.gov This prevalence strongly suggests that C27 sterols, such as cholesterol, or their sulfated forms serve as the initial precursors for biosynthesis. nih.govmdpi.com Starfish may acquire these sterols from their diet, which are then metabolized into the diverse aglycones. nih.gov While it is proposed that sulfated sterols could be the direct precursors, it remains an open question whether the sulfation step occurs before or after the modification of the sterol nucleus. mdpi.comnih.gov In sea cucumbers, which produce similar saponins (B1172615), dietary sterols like C27-Δ⁵-sterols are known to be transformed into various other sterol forms, including stanols and Δ⁷-sterols. mdpi.com
The transformation of a basic sterol precursor into a complex asterosaponin aglycone requires extensive modification. nih.gov These biotransformations are thought to be carried out by desaturases and oxidoreductases. nih.gov Among the most crucial enzymes in this process are cytochrome P450 monooxygenases (CYPs). mdpi.commdpi.com These enzymes are vital for introducing hydroxyl groups into the steroid nucleus and side chains, as well as creating double bonds, which are characteristic features of asterosaponin aglycones like the Δ⁹(¹¹) bond. mdpi.comnih.gov Evidence confirms the presence of a cytochrome P450 monooxygenase system in starfish, supporting their probable role in the biosynthesis of these polar steroids. mdpi.comnih.gov The characteristic oxidation patterns at various carbon atoms (such as C-6, C-20, and C-23) and the formation of features like epoxides are likely mediated by these enzymes. nih.gov
Role of C27 Sterols and Sterol Sulfates as Precursors
Glycosyltransferase Activity in Oligosaccharide Chain Assembly
The extensive structural diversity of asterosaponins is largely due to their oligosaccharide chains. vliz.be The assembly of these chains is catalyzed by a family of enzymes known as glycosyltransferases (GTs). cazypedia.org These enzymes are responsible for creating glycosidic bonds by transferring sugar moieties from an activated donor, such as a nucleotide sugar, to the aglycone or the growing sugar chain. cazypedia.orgnih.govnih.gov
In saponin (B1150181) biosynthesis, UDP-dependent glycosyltransferases (UGTs) are key enzymes that sequentially add monosaccharide units, such as D-quinovose, D-xylose, D-galactose, and D-fucose, to the aglycone at a specific position, typically C-6. mdpi.comvliz.benih.gov The precise order and linkage of these sugars are determined by the specificity of the various glycosyltransferases involved. mdpi.com The engineering of glycosyltransferases is an active area of research, aiming to produce novel glycosides by altering substrate specificity or combining domains from different enzymes. nih.govagroparistech.fr
Sulfation and Desulfation Processes in Biosynthesis
A defining chemical feature of most classical asterosaponins, including versicoside A, is the presence of a sulfate (B86663) group, typically at the 3β-position of the steroidal aglycone. mdpi.combioscientifica.com This sulfation is a critical step in the biosynthetic pathway, carried out by sulfotransferase enzymes (SULTs). nih.govnih.gov These enzymes catalyze the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govresearchgate.net
The sulfation process renders the steroid molecules more water-soluble. nih.gov The presence and position of the sulfate group can be crucial for the biological activity of the saponin. bioscientifica.com For example, the removal of the sulfate group from this compound A through solvolysis resulted in an inactive saponin, highlighting the importance of this functional group. bioscientifica.com Conversely, desulfation processes, mediated by enzymes called sulfatases, can remove sulfate groups. nih.govmdpi.com These enzymes can modify the function of sulfated compounds within an organism. mdpi.com
Chemical Synthesis and Semi Synthesis of Versicoside and Its Derivatives
Strategies for Total Synthesis of Complex Glycosides
Convergent and Linear Synthetic Approaches
Two primary strategies dominate the field of total synthesis: linear and convergent synthesis. nih.gov
The synthesis of complex steroidal glycosides has been achieved using convergent strategies. For instance, the convergent synthesis of the trisaccharides of the steroid glycoside sokodoside B has been reported. researchgate.net Similarly, a convergent synthesis of the glycoalkaloids solasonine (B1682107) and its saponin (B1150181) derivative highlights the power of this approach for complex glycosides. mdpi.com While a specific total synthesis of Versicoside has not been detailed in readily available literature, the structural complexity would strongly favor a convergent strategy.
Biomimetic Synthetic Routes Inspired by Natural Biogenesis
Biomimetic synthesis seeks to mimic nature's own synthetic pathways. By studying the biosynthesis of a natural product, chemists can design laboratory syntheses that are often more efficient and stereoselective. cmfri.org.in Nature utilizes enzymes to carry out complex transformations with remarkable precision, and mimicking these processes can provide elegant solutions to synthetic challenges. nih.gov
For marine steroidal glycosides, biosynthetic pathways can inspire synthetic routes. A biomimetic approach has been successfully applied to the synthesis of an antiviral marine steroidal orthoester, orthoesterol B. nih.gov The key step in this synthesis was a proposed biosynthetic rearrangement of an epoxy ester to form the characteristic orthoester moiety, a transformation that was successfully replicated in the lab. nih.gov Similarly, the consideration of biogenesis has been a powerful tool in elucidating and confirming the structures of other complex natural products, such as the biomimetic synthesis of sarocladione. nih.gov The development of such biomimetic strategies for this compound could offer a more streamlined and efficient synthetic route, potentially leveraging key enzymatic transformations or enzyme-mimicking catalysts.
Cascade Reactions in Stereoselective Synthesis
Cascade reactions, also known as tandem or domino reactions, are processes where multiple chemical transformations occur in a single step without the need to isolate intermediates. researchgate.net These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and the amount of solvent and reagents used. researchgate.net In the context of complex molecule synthesis, cascade reactions are particularly valuable for the stereoselective construction of multiple chiral centers in a single operation.
The synthesis of the aglycon of other complex steroidal saponins (B1172615), such as aspafiliosides E and F, has been achieved utilizing cascade reactions. researchgate.net Key transformations included an iodo-lactonization to open a ring, a cascade hydrolysis/intramolecular SN2 process to close a ring, and a cascade intramolecular redox-ketalization to form a spiroketal. researchgate.net Palladium-catalyzed cascade reactions have also been employed for the stereoselective synthesis of C-glycosides. mdpi.com For a molecule like this compound, which contains multiple stereocenters in both the steroidal core and the sugar chain, the development of stereoselective cascade reactions could significantly simplify its synthesis.
Semi-Synthetic Modifications and Analog Preparation
Semi-synthesis starts with a naturally occurring compound, like this compound, and chemically modifies it to produce new derivatives or analogs. researchgate.netresearchgate.net This approach is often more practical and cost-effective than total synthesis, especially when the natural product is readily available. The goal of semi-synthesis is often to improve the biological activity, selectivity, or pharmacokinetic properties of the parent compound. researchgate.net
A known semi-synthetic derivative of this compound A is a pentaglycoside. researchgate.net The biological activity of this derivative was studied, and it was found that the desulfation of the parent hexaglycoside resulted in a complete loss of its antifungal activity, highlighting the critical role of the sulfate (B86663) group. researchgate.net The generation of analogs through semi-synthesis allows for the exploration of structure-activity relationships, providing valuable insights into which parts of the molecule are essential for its biological function. researchgate.net For example, semi-synthetic derivatives of other natural products like chloramphenicol (B1208) and dihydrotestosterone (B1667394) have been created to enhance their therapeutic properties or overcome resistance.
Further semi-synthetic modifications of this compound could involve altering the sugar chain, modifying the steroidal aglycone, or changing the position and nature of the sulfate group to create a library of analogs for biological screening.
Challenges and Future Directions in this compound Chemical Synthesis
The chemical synthesis of a sulfated steroidal glycoside like this compound is fraught with challenges that require innovative solutions.
One of the primary hurdles is the stereoselective construction of the numerous chiral centers present in the molecule. Achieving the correct stereochemistry at each center is crucial for biological activity. The synthesis of the oligosaccharide chain itself is a significant challenge, requiring precise control over the glycosidic linkages to obtain the desired anomer. nih.gov
Purification of the highly polar and often complex intermediates and final product is another major challenge. nih.gov The structural complexity and high molecular weight can make separation and characterization difficult.
Biological Activities and Molecular Mechanisms of Versicoside
Antifungal Activity against Phytopathogenic Fungi (e.g., Cladosporium cucumerinum)
Versicoside A has demonstrated notable antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum. nais.net.cntaylorfrancis.comnih.govuba.armdpi.comnih.govresearchgate.net Studies have shown that this compound A can create perceptible inhibition zones against this fungus at a concentration of 10 μg in a spot test. mdpi.comnih.gov When enzymatically hydrolyzed, the resulting pentaglycosylated sterol, thornasteroside A, retained activity with an inhibition zone of approximately 5 mm at 10 μ g/disk , while the hexaglycosylated this compound A showed a larger inhibition zone of about 8 mm at the same concentration. bioscientifica.comup.pt However, further hydrolysis to the triglycosylated sterol, forberoside H, resulted in a loss of antifungal activity. bioscientifica.comup.pt This suggests that the extent of glycosylation is important for its antifungal properties.
The presence of a sulfate (B86663) group also appears to be critical for the antifungal activity of this compound. Desulfation of this compound A leads to a completely inactive saponin (B1150181), highlighting the essential role of the sulfate group in its mechanism of action against C. cucumerinum. nih.govmdpi.comnih.govresearchgate.netbioscientifica.comdokumen.pub
**Antifungal Activity of this compound A and its Derivatives against *Cladosporium cucumerinum***
| Compound | Concentration | Inhibition Zone | Source |
|---|---|---|---|
| This compound A | 10 µg/disk | ~ 8 mm | bioscientifica.comup.pt |
| Thornasteroside A (pentaglycoside) | 10 µg/disk | ~ 5 mm | bioscientifica.comup.pt |
| Forberoside H (triglycoside) | Not specified | Inactive | bioscientifica.comup.pt |
| Desulfated this compound A | Not specified | Inactive | nih.govmdpi.comnih.govresearchgate.netbioscientifica.comdokumen.pub |
Mechanism of Action Related to Membrane Disruption
The membranolytic action of glycosides like this compound is attributed to their ability to form molecular complexes with sterols in biomembranes. researchgate.net This interaction can lead to the generation of ion channels and aqueous pores, disrupting the integrity of the fungal cell membrane. researchgate.net The sulfated nature of this compound is believed to be crucial for these cell-lytic properties. dokumen.pub
Cytotoxic Activity against Cancer Cell Lines (e.g., HL-60, HepG2, K-562, BEL-7402)
While specific data on this compound's cytotoxicity against HL-60 and HepG2 is limited in the provided search results, related asterosaponins have shown activity against various cancer cell lines, including K-562 and BEL-7402. mdpi.combioscientifica.comup.ptnih.govdokumen.pubscribd.com For instance, novaeguinosides A–D displayed in vitro cytotoxicity against human leukemia K-562 and human hepatoma BEL-7402 cell lines with IC50 values ranging from 0.7 to 9.5 μM. mdpi.combioscientifica.comup.pt However, this compound A, along with aphelasteroside A and asterone (B1206838) thornasteroside A, showed weak to no cytotoxic effect on JB6 Cl41 cells, and no significant distinction was observed between different cell lines in the tests conducted with these specific saponins (B1172615). nih.govmdpi.com
Cytotoxicity of Related Asterosaponins
| Compound(s) | Cell Line(s) | IC50 Value | Source |
|---|---|---|---|
| Novaeguinosides A–D | K-562, BEL-7402 | 0.7 to 9.5 µM | mdpi.combioscientifica.comup.pt |
| This compound A | JB6 Cl41 | Weak to no effect | nih.govmdpi.com |
Apoptosis Induction Pathways (e.g., p53-, AP-1-independent apoptosis, PI3K/AKT, ERK 1/2 MAPK signaling)
The molecular mechanisms of cytotoxicity for many asterosaponins involve the induction of apoptosis. For example, archasterosides A and B induce p53- and AP-1-independent apoptosis in tumor cells. mdpi.com Another related compound, astrosterioside D, induces apoptosis through the inactivation of the PI3K/AKT and ERK 1/2 MAPK signaling pathways. mdpi.com While the specific apoptotic pathways triggered by this compound are not detailed, the activity of structurally similar compounds suggests potential involvement of these key signaling cascades. The activation of ERK1/2 has been implicated in the pro-apoptotic action of some chemotherapeutic agents, and the MAPK cascade can influence p53-dependent apoptosis. nih.gov
Effects on Tubulin Polymerization in Tumor Cells
Certain asterosaponins have been shown to affect tubulin polymerization in tumor cells. mdpi.combioscientifica.comup.pt For example, novaeguinosides A–D were found to promote tubulin polymerization, a mechanism that contributes to their cytotoxic effects against human leukemia K-562 and human hepatoma BEL-7402 cells. mdpi.combioscientifica.comup.pt This suggests that interference with microtubule dynamics could be a mechanism of action for some asterosaponins.
Broader Antimicrobial and Antiviral Potential (General Saponin Context)
Saponins, as a class, are known for a wide range of biological activities, including antimicrobial and antiviral properties. nih.gov Marine-derived sulfated steroids, a category that includes this compound, have shown activity against various bacteria and fungi. bioscientifica.com For example, some sulfated sterols have demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus. bioscientifica.comup.pt The antimicrobial action of these compounds is often linked to their ability to disrupt cell membranes. nih.gov
Anti-inflammatory Potential (General Saponin Context)
Saponins are recognized for their anti-inflammatory properties. rsc.orgnih.govnih.govkjpr.krisciii.es Steroidal saponins, in particular, have been shown to modulate inflammatory responses. nih.gov The anti-inflammatory effects of saponins are often attributed to their ability to inhibit the release and synthesis of inflammatory mediators. nih.gov Studies on various saponin extracts have demonstrated significant anti-inflammatory activity in experimental models. nih.govisciii.es
Pharmacological Target Identification and Molecular Interactions
The pharmacological actions of this compound, a prominent member of the asterosaponin class of sulfated steroidal glycosides, are primarily attributed to its interactions with cellular membranes. nih.govmdpi.com Like other saponins, its amphiphilic nature, consisting of a hydrophobic steroid aglycone and a hydrophilic sugar chain, drives its membranolytic activity. nih.govresearchgate.net This ability to disrupt cell membranes is considered a key mechanism behind its diverse biological effects, including its well-documented antifungal properties. nih.govresearchgate.net
The primary pharmacological target identified for this compound's bioactivity is the fungal cell membrane. nih.govnih.gov The interaction is not just a simple binding event but a physical disruption that compromises membrane integrity, leading to cell death. nih.govresearchgate.net While specific protein receptors are the targets for many pharmaceutical compounds, the mechanism for this compound appears to be a more direct interaction with the lipid bilayer, a characteristic shared with other asterosaponins. nih.govmdpi.com This interaction with membrane components, such as sterols, can lead to the formation of pores or channels, which is a proposed mechanism for the membranolytic action of these glycosides. researchgate.net
Receptor Interactions and Signal Transduction Pathways
The molecular interactions of this compound are centered on its physical engagement with the cell membrane, which itself can be considered the primary "receptor" for its biological effects. nih.govresearchgate.net The binding of this compound to the membrane initiates a cascade of events that constitutes a form of signal transduction, ultimately leading to a cellular response, such as apoptosis or lysis. pressbooks.pub
When the this compound molecule interacts with the plasma membrane, its structural characteristics dictate the nature of the interaction. The process can be described as follows:
Initial Binding: The saponin molecule approaches and binds to the cell surface. pressbooks.pub
Membrane Integration and Disruption: Due to its amphiphilic properties, it can insert into the lipid bilayer. This integration disrupts the normal lipid packing and fluid dynamics of the membrane. nih.govresearchgate.net
Permeability Alteration: This disruption leads to an increase in membrane permeability, allowing an uncontrolled flux of ions and small molecules across the membrane. dokumen.pub This loss of homeostasis is a critical step in its cytotoxic action.
Cellular Response: The cascade of events following the loss of membrane integrity ultimately triggers cell death. pressbooks.pub
While specific intracellular signal transduction pathways, such as those involving protein kinases, are activated by many bioactive compounds, the primary mechanism for this compound is understood as the direct consequence of membrane damage. nih.govpressbooks.pub However, for some sulfated steroid derivatives, interactions with nuclear receptors or surface-level non-genomic pathways are possible, but these have not been specifically elucidated for this compound. bioscientifica.com The close relationship between structure and activity suggests that a specific molecular fit, likely with membrane sterols, is crucial for its function, indicating a more complex interaction than simple detergent-like effects. nih.govmdpi.com
Role of Sulfate Groups in Modulating Bioactivity
The sulfate group is a critical determinant of this compound's biological activity. nih.govbioscientifica.com Research has unequivocally demonstrated that the presence of the sulfate moiety on the steroid nucleus is essential for its pharmacological effects, particularly its antifungal action. researchgate.netnih.gov
Key findings from research include:
Essential for Antifungal Activity: Studies involving the chemical modification of this compound A have shown that its desulfation results in a complete loss of antifungal activity against pathogenic fungi like Cladosporium cucumerinum. researchgate.netnih.govbioscientifica.com This indicates that the negatively charged sulfate group is indispensable for the molecule's interaction with its fungal target.
Structural Importance: The sulfate group is located at the C-3 position of the steroidal aglycone. bioscientifica.com Its presence, along with the specific structure of the side chain on the aglycone and the composition of the sugar portion, are all considered vital for its antifungal capabilities. bioscientifica.com
In addition to the sulfate group, the oligosaccharide (sugar) chain also plays a significant role. Enzymatic hydrolysis of the hexaglycosylated this compound A to a pentaglycoside derivative showed that both were active, whereas further hydrolysis to a triglycoside rendered it inactive. bioscientifica.com This demonstrates that both the sulfate group and a sufficiently long sugar chain are necessary for its bioactivity.
Structure Activity Relationship Sar Studies of Versicoside and Its Analogues
Influence of Steroidal Aglycone Side Chain Modifications on Bioactivity
The structure of the side chain on the steroidal aglycone plays a pivotal role in the bioactivity of these compounds. Studies comparing Versicoside A with structurally similar asterosaponins, such as Anasteroside A and Anasteroside B, have illuminated the importance of the side chain's length and composition. bioscientifica.comnih.gov These three glycosides share the same hexasaccharide chain but feature different aglycone side chains. researchgate.net
Anasteroside A, which is active against the fungus Cladosporium cucumerinum, and the similarly active this compound A both possess robust side chains. bioscientifica.comnih.gov In contrast, Anasteroside B, which has a shorter side chain and notably lacks a hydroxyl group at the C-20 position, is rendered inactive at all tested concentrations. bioscientifica.comup.pt This comparison underscores that a complete and appropriately functionalized side chain on the steroidal nucleus is a crucial requirement for the antifungal activity of these saponins (B1172615). bioscientifica.com
Table 1: Influence of Aglycone Side Chain on Antifungal Activity
| Compound | Key Aglycone Side Chain Features | Antifungal Activity vs. C. cucumerinum |
|---|---|---|
| This compound A | Standard side chain | Active bioscientifica.comnih.gov |
| Anasteroside A | Standard side chain | Active bioscientifica.comnih.gov |
| Anasteroside B | Shorter side chain, lacks C-20 hydroxyl | Inactive bioscientifica.comup.pt |
Impact of Oligosaccharide Moiety Structure on Biological Efficacy
The carbohydrate portion of the molecule is another critical factor influencing biological efficacy. The length and complexity of the oligosaccharide chain attached at the C-6 position of the steroid nucleus can significantly modulate antifungal potency. To evaluate this relationship, this compound A, a hexaglycosylated sterol, was subjected to enzymatic hydrolysis to produce analogues with shorter sugar chains. bioscientifica.comup.pt
This process yielded the pentaglycoside Thornasteroside A and the triglycoside Forberoside H. bioscientifica.com When tested for antifungal activity, the parent hexaglycoside (this compound A) and the pentaglycoside (Thornasteroside A) were both active, though the activity of Thornasteroside A was reduced. bioscientifica.comup.pt However, upon further shortening of the chain to a triglycoside (Forberoside H), all antifungal activity was lost. bioscientifica.com This demonstrates that while some variation in the sugar chain is tolerated, a minimum length of the oligosaccharide moiety is necessary to maintain biological function. bioscientifica.comresearchgate.net
Table 2: Effect of Oligosaccharide Chain Length on Antifungal Activity
| Compound | Type | Number of Sugar Units | Antifungal Activity (Inhibition Zone at 10 µg/disk) |
|---|---|---|---|
| This compound A | Hexaglycoside | 6 | ~8 mm bioscientifica.comup.pt |
| Thornasteroside A | Pentaglycoside | 5 | ~5 mm bioscientifica.comup.pt |
| Forberoside H | Triglycoside | 3 | Inactive bioscientifica.comup.pt |
Significance of the Sulfate (B86663) Group at C-3 Position for Antifungal Activity
Perhaps the most critical structural feature for the antifungal activity of this compound and related asterosaponins is the sulfate group at the C-3 position of the steroidal aglycone. bioscientifica.com Multiple studies have confirmed its essential role through chemical modification. researchgate.net
The removal of this sulfate group from this compound A via solvolysis results in a desulfated analogue that is completely devoid of antifungal activity. bioscientifica.comnih.govresearchgate.net This finding is consistent across various studies and strongly indicates that the negatively charged sulfate moiety is indispensable for the compound's ability to inhibit fungal growth. bioscientifica.comresearchgate.netresearchgate.net The presence of the 3β-sulfate group is considered a primary determinant for the bioactivity of this class of marine steroidal saponins. bioscientifica.com
Structure-Activity Relationships of Synthetic Pentaglycosides and Desulfated Analogues
The SAR of this compound is further clarified by examining synthetically or enzymatically modified analogues. The creation of a pentaglycoside derivative (Thornasteroside A) and a desulfated analogue from this compound A provides a direct comparison of the relative importance of the oligosaccharide chain and the sulfate group. bioscientifica.comnih.govresearchgate.net
The synthetic pentaglycoside, derived from this compound A, retained notable antifungal activity against Cladosporium cucumerinum. nih.govresearchgate.net This shows that the loss of a single terminal sugar unit diminishes but does not abolish efficacy. In stark contrast, the desulfated version of the parent hexaglycoside was rendered totally inactive. nih.govresearchgate.netresearchgate.net
Preclinical Research Models for Versicoside Evaluation Excluding Human Clinical Trials
In Vitro Experimental Models for Bioactivity Assessment
In vitro models provide a controlled environment to investigate the direct effects of versicoside on biological systems at the cellular and molecular level.
Cell line-based assays are a primary tool for the initial screening of this compound's biological effects. These assays are crucial for determining the compound's potential as a cytotoxic agent against cancer cells and its efficacy as an antimicrobial agent.
Studies have utilized various cancer cell lines to evaluate the cytotoxic potential of this compound and related saponins (B1172615). For instance, this compound A, along with other saponins, has been tested against different cancer cell lines, though some studies report weak to no cytotoxic effects on certain lines like JB6 Cl41. nih.gov In contrast, other related marine saponins have demonstrated significant cytotoxicity against leukemia K-562 and human hepatoma BEL-7402 cell lines. bioscientifica.com The general approach involves incubating cancer cell lines with the test compound for a specific period, followed by a colorimetric cell viability assay to determine the inhibitory concentration (IC₅₀). nih.gov
In the realm of antimicrobial screening, this compound has been investigated for its activity against various pathogens. This compound A has shown notable antifungal activity against the plant pathogenic fungus Cladosporium cucumerinum. researchgate.netmdpi.com The activity of such compounds is often assessed using methods like the agar (B569324) disk diffusion method to measure the zone of inhibition against bacterial and fungal strains. bioflux.com.ro The structural components of this compound, such as the sulfate (B86663) group and the oligosaccharide moiety, are believed to be critical for its antifungal properties. bioscientifica.com In fact, the removal of the sulfate group from this compound A resulted in a complete loss of its antifungal activity. bioscientifica.commdpi.com
Table 1: Examples of Cell Lines and Pathogens Used in this compound and Related Saponin (B1150181) Research
| Model Type | Specific Model | Purpose of Use | Observed Effect of Related Saponins | Reference |
| Cancer Cell Line | JB6 Cl41 | Cytotoxicity Assessment | Weak to no cytotoxic effect from this compound A. | nih.gov |
| Cancer Cell Line | K-562 (Leukemia) | Cytotoxicity Assessment | Significant cytotoxic effect. | bioscientifica.com |
| Cancer Cell Line | BEL-7402 (Human Hepatoma) | Cytotoxicity Assessment | Significant cytotoxic effect. | bioscientifica.com |
| Fungus | Cladosporium cucumerinum | Antifungal Screening | Perceptible inhibition zones. | researchgate.netmdpi.com |
| Bacterium | Staphylococcus aureus | Antibacterial Screening | Inhibitory activity observed with related sulfated sterols. | bioscientifica.com |
To understand how this compound exerts its effects, mechanistic studies are conducted in controlled cellular environments. These investigations delve into the molecular pathways and cellular processes affected by the compound. For many marine saponins, the proposed mechanism of action involves interaction with the cell membrane. researchgate.net It is suggested that these compounds can form complexes with cholesterol in the plasma membrane, which disrupts the structural integrity of the cell and increases its permeability. nii.ac.jp
The structural features of this compound, such as the steroidal aglycone, the sugar chain, and the presence of a sulfate group, are thought to play a crucial role in its bioactivity. bioscientifica.com Desulfation studies, where the sulfate group is removed, have been particularly informative. The observation that desulfated this compound A is inactive highlights the importance of this functional group for its antifungal activity. bioscientifica.comresearchgate.netmdpi.com These studies provide insights into the structure-activity relationship, which is vital for understanding the compound's mechanism of action. bioscientifica.com
Cell Line-Based Assays for Cytotoxicity and Antimicrobial Screening
In Vivo Animal Models for Systemic Biological Activity
While in vitro studies are informative, in vivo animal models are essential for understanding the systemic effects of this compound in a whole organism.
Efficacy studies in non-human organisms are designed to determine if the bioactivity observed in vitro translates to a living system. Although specific in vivo efficacy studies focusing solely on this compound are not extensively detailed in the provided context, the general approach for related compounds involves administering the substance to animal models to assess its therapeutic potential. For many marine natural products, including saponins, there is a recognized need for more extensive in vivo studies to validate the promising results from in vitro assays. nih.gov While some asterosaponins are suggested to be prospective for in vivo tumor studies, particularly in combination with other antitumor drugs, this remains an area for future research. mdpi.com
A significant hurdle in preclinical research is the reproducibility of findings and the successful translation of results from animal models to human applications. The biological complexity of a whole organism can lead to different outcomes than those observed in isolated cell cultures. Furthermore, the physiological differences between animal models and humans can impact the efficacy and metabolism of a compound. The provided search results emphasize the need for further in vivo investigations for many marine-derived compounds, indicating that this is a common challenge in the field. nih.govmdpi.com
Conclusion and Future Perspectives in Versicoside Research
Current Gaps and Limitations in Understanding Versicoside Biology and Synthesis
Despite the interest in this compound and related asterosaponins, significant gaps persist in our knowledge. A primary limitation is the incomplete understanding of its precise mechanism of action at the molecular level. While antifungal activity has been reported, the specific cellular targets and pathways it modulates are not fully elucidated. researchgate.netmdpi.com It is often unclear whether the bioactive compounds are synthesized by the marine invertebrates themselves or by associated symbiotic microorganisms. nih.govekb.egresearchgate.net This ambiguity complicates efforts to understand the compound's natural role and biosynthetic origins.
Another major hurdle is the challenge associated with its supply. acs.org Isolation from natural sources, such as starfish, yields complex mixtures and limited quantities of individual saponins (B1172615) like this compound. nih.govnoaa.gov This scarcity hampers extensive biological screening and preclinical development.
Furthermore, the chemical synthesis of this compound and other complex marine glycosides is a formidable task. nih.govrsc.org Key challenges in the chemical synthesis of such complex glycans include: chemrxiv.orgbeilstein-journals.org
The stereocontrolled formation of specific glycosidic bonds. rsc.orgbeilstein-journals.org
The high degree of sulfation often present in these molecules. chemrxiv.org
The need for meticulous planning of protecting group strategies to selectively modify hydroxyl groups. rsc.org
These synthetic difficulties make accessing pure, structurally defined this compound for detailed biological studies a resource-intensive endeavor requiring specialized chemical expertise. nih.gov
Prospects for Further Exploration of Novel this compound Analogues
The creation of novel this compound analogues represents a promising avenue for future research. numberanalytics.commdpi.com By systematically modifying the structure of the natural product, researchers can conduct Structure-Activity Relationship (SAR) studies. oncodesign-services.comnih.gov SAR analyses involve synthesizing a series of related compounds with slight structural changes to identify the key molecular features responsible for biological activity, such as potency and selectivity. oncodesign-services.comspu.edu.sy
For this compound, this could involve modifying:
The aglycone (steroidal core).
The number and type of sugar units in the glycan chain.
The position and pattern of sulfation.
For instance, studies on related saponins have shown that removing the sulfate (B86663) group from this compound A resulted in a complete loss of antifungal activity, highlighting the critical role of this functional group. researchgate.netmdpi.com Similarly, modifications to the side chain of other asterosaponins have been shown to impact their cytotoxic properties. researchgate.net Computational methods, such as molecular modeling, can be used alongside synthetic efforts to predict the activity of new analogues and prioritize which compounds to synthesize, accelerating the discovery process. oncodesign-services.com This "glycoengineering" approach could lead to the development of new molecules with enhanced therapeutic properties or novel biological activities. numberanalytics.com
Potential for Sustainable Production Strategies (e.g., Microbial Synthesis)
Overcoming the supply bottleneck is crucial for the advancement of this compound research. Sustainable production strategies offer a viable alternative to reliance on natural extraction. bitetoothpastebits.comkestria.com Biotechnological production, particularly through microbial fermentation or enzymatic synthesis, is an emerging and attractive option. numberanalytics.commdpi.com
These methods offer several advantages over chemical synthesis and natural extraction:
Sustainability: Reduces the need to harvest marine organisms, protecting biodiversity. bitetoothpastebits.comneuralconcept.com
Scalability: Fermentation processes can be scaled up to produce larger quantities of the desired compound. acs.org
Efficiency: Biocatalytic processes can bypass the complex and often low-yielding steps of chemical synthesis. europa.eu
One approach is the heterologous expression of biosynthetic genes from the source organism (or its symbionts) into a host microorganism like E. coli or yeast. acs.org This involves identifying the gene clusters responsible for producing this compound and transferring them into a host that can be easily cultured. Another strategy involves using enzymes like glycosyltransferases or glycoside phosphorylases, which can build the complex glycan structure of this compound in a controlled, cell-free environment. mdpi.comeuropa.eu While significant research is needed to identify and optimize the specific enzymes and pathways for this compound production, these biotechnological avenues hold the key to a sustainable and reliable supply. mdpi.comresearchgate.net
Interdisciplinary Research Opportunities in Marine Chemical Biology
The study of this compound is inherently interdisciplinary, offering numerous opportunities for collaboration across different scientific fields. stonybrook.eduuol.de Marine chemical biology, which sits (B43327) at the interface of chemistry and biology in marine systems, provides a framework for this research. tos.orgucsd.edu
Future research could benefit from collaborations between:
Natural Product Chemists and Marine Ecologists: To understand the ecological role of this compound. Does it serve as a defense mechanism for the starfish against predators or pathogens? ekb.eg Answering this requires studying the compound in the context of its natural environment.
Synthetic Chemists and Pharmacologists: To design and create novel analogues with improved drug-like properties based on SAR studies. mdpi.comoncodesign-services.com
Microbiologists and Bioengineers: To develop sustainable microbial production platforms by exploring the genomes of marine microorganisms for the necessary biosynthetic machinery. acs.orgrsc.org
Systems Biologists and Computational Scientists: To model the biological networks affected by this compound and predict its effects, bridging the gap between experimental data and a holistic understanding of its function. nih.gov
By fostering these interdisciplinary partnerships, the scientific community can more effectively address the existing gaps in knowledge, from the compound's fundamental biology and ecological significance to its potential as a lead for new therapeutic agents. wisc.eduawi.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
